molecular formula C12H14N2O5 B2623828 2-(Acetylamino)-3-(4-methoxyanilino)-3-oxopropanoic acid CAS No. 866018-00-0

2-(Acetylamino)-3-(4-methoxyanilino)-3-oxopropanoic acid

Cat. No. B2623828
CAS RN: 866018-00-0
M. Wt: 266.253
InChI Key: HHBHAFIUCZUURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylamino)-3-(4-methoxyanilino)-3-oxopropanoic acid, also known as 4-methoxybenzoyl-L-alanine (MBALA), is an important and versatile intermediate in the synthesis of pharmaceuticals and other compounds. MBALA is a white or off-white crystalline powder with an empirical formula of C10H13NO4 and a molecular weight of 207.22 g/mol. It is highly soluble in water and is used in a wide variety of applications, including the synthesis of drugs, dyes, and other organic compounds.

Mechanism of Action

MBALA is an intermediate in the synthesis of a variety of compounds, including drugs, dyes, and other organic compounds. It acts as a catalyst in the reaction of the reactants, allowing them to react more quickly and efficiently. The catalytic activity of MBALA is due to its ability to form a complex with the reactants, which facilitates the reaction.
Biochemical and Physiological Effects
MBALA is an intermediate in the synthesis of a variety of compounds, including drugs, dyes, and other organic compounds. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the modulation of gene expression, and the modulation of cell signaling pathways. In addition, MBALA has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of MBALA in laboratory experiments offers a number of advantages. It is highly soluble in water, making it easy to use in a variety of experiments. In addition, it is relatively stable, making it suitable for long-term storage. However, MBALA is also susceptible to hydrolysis, which can limit its use in certain experiments.

Future Directions

The use of MBALA in laboratory experiments has the potential to open up a number of new possibilities. It could be used to develop new drugs, dyes, and other organic compounds, as well as to synthesize peptides and other biologically active molecules. In addition, MBALA could be used to develop new enzymes and other proteins, as well as to study the effects of various compounds on biochemical and physiological processes. Finally, MBALA could be used to develop new methods for drug delivery and drug targeting.

Synthesis Methods

MBALA is commonly synthesized via a two-step process, beginning with the reaction of 2-(Acetylamino)-3-(4-methoxyanilino)-3-oxopropanoic acidzoyl chloride and L-alanine in the presence of anhydrous sodium carbonate. The reaction is catalyzed by an acid and yields the desired product, MBALA, in high yields. In the second step, the MBALA is hydrolyzed in the presence of an acid to yield the desired product.

Scientific Research Applications

MBALA is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used as a substrate for the synthesis of a variety of compounds, including drugs, dyes, and other organic compounds. It is also used as a starting material for the synthesis of peptides and other biologically active molecules. In addition, MBALA is used as a reagent in the synthesis of various enzymes and other proteins.

properties

IUPAC Name

2-acetamido-3-(4-methoxyanilino)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-7(15)13-10(12(17)18)11(16)14-8-3-5-9(19-2)6-4-8/h3-6,10H,1-2H3,(H,13,15)(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBHAFIUCZUURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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